2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile
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Overview
Description
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyano group and a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-methoxyphenylacetonitrile with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the p-methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The cyano group and the imidazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
4,5-Dicyanoimidazole: Another cyano-substituted imidazole with different substitution patterns.
2-Cyano-4,5-dimethylimidazole: Features additional methyl groups on the imidazole ring.
4-Methoxyphenylimidazole: Lacks the cyano group but retains the p-methoxyphenyl substitution.
Uniqueness: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the cyano group and the p-methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-2-8(3-5-10)11-13-7-9(6-12)14-11/h2-5,7H,1H3,(H,13,14) |
InChI Key |
GPEJAEOPNXSAPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C#N |
Origin of Product |
United States |
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